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molecular formula C9H11BrO2 B170250 2-Bromo-1-(4-methoxyphenyl)ethanol CAS No. 19922-83-9

2-Bromo-1-(4-methoxyphenyl)ethanol

Cat. No. B170250
M. Wt: 231.09 g/mol
InChI Key: JJLBVKRIOOBGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06127361

Procedure details

0.826 g (21.8 mmol) of sodium borohydride was added to 2-bromo-4'-methoxy-acetophenone (10 g, 43.7 mmol) in methanol (200 ml) and the mixture was stirred for 1 hour at room temperature. The mixture was concentrated in vacuo and saturated aqueous sodium chloride was added to the residue and the product was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give 2-bromo-1-(4'-methoxyphenyl)ethanol (11.05 g).
Quantity
0.826 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)=[O:6]>CO>[Br:3][CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)[OH:6] |f:0.1|

Inputs

Step One
Name
Quantity
0.826 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo and saturated aqueous sodium chloride
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.05 g
YIELD: CALCULATEDPERCENTYIELD 109.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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